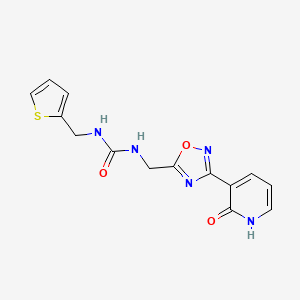

![molecular formula C17H12N2O6S B2732126 2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 685130-32-9](/img/structure/B2732126.png)

2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

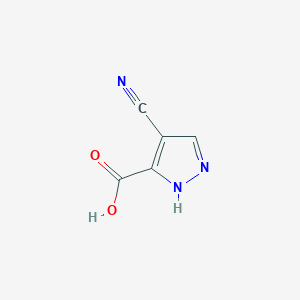

“2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a chemical compound with the molecular formula C17H12N2O6S and a molar mass of 372.35 . It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles that have been synthesized and evaluated for their anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves the design of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis route involves the creation of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . The reaction mixture is typically filtered, and the filtrate is concentrated under vacuum to remove the solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, the energy gap value in a related compound indicates good stability and a high chemical hardness .Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Herbicides

A study by Fu et al. (2021) explores the design, synthesis, and evaluation of substituted aryl-formyl piperidinone derivatives, which include elements structurally related to nicotinic acid, as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These compounds, particularly one designated as compound I-9, demonstrated significant herbicidal activity, showcasing the potential of nicotinic acid derivatives in the development of green herbicides. The molecular docking results indicated a mechanism involving the formation of a bidentate complex with a metal ion, paralleling the action of known HPPD inhibitors like mesotrione. This research underscores the application of nicotinic acid derivatives in agrichemistry and the design of novel herbicides (Fu et al., 2021).

Development of Pseudopeptides

Ovdiichuk et al. (2015) developed a methodology for synthesizing nicotinic acid-based amino acid units bearing an amidoxime function, starting from 2-cyanonicotinic acid. These pseudopeptides, featuring a modified nicotinic acid core, highlight the versatility of nicotinic acid derivatives in creating bioactive molecules. The synthetic approach facilitates the coupling with methyl esters of L-α-amino acids, leading to pseudopeptides that could have potential applications in medicinal chemistry and drug development (Ovdiichuk et al., 2015).

Industrial Production of Nicotinic Acid

Lisicki et al. (2022) conducted a literature review focusing on ecological methods for producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine. The study emphasizes the importance of green chemistry in the industrial production of nicotinic acid, which is a critical component in the synthesis of various nicotinic acid derivatives. By exploring alternative production methods that reduce environmental impact, this research contributes to the sustainable manufacture of nicotinic acid and its derivatives, with potential applications across food, pharmaceutical, and biochemical industries (Lisicki et al., 2022).

Wirkmechanismus

While the specific mechanism of action for “2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is not mentioned in the search results, related compounds have shown anticancer activity. For example, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S/c20-14-7-13(26-15-10(17(22)23)2-1-5-18-15)16(21)19(14)9-3-4-11-12(6-9)25-8-24-11/h1-6,13H,7-8H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYDCZZTGKLTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)SC4=C(C=CC=N4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

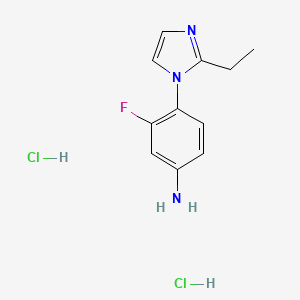

![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)

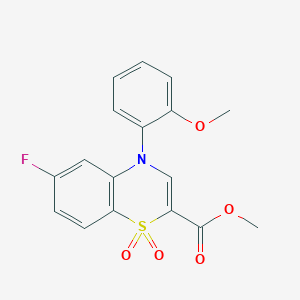

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)

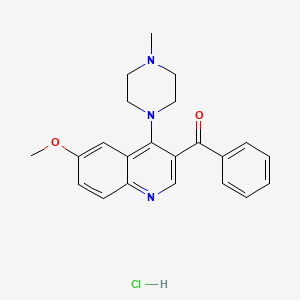

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)

![Methyl 2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate](/img/structure/B2732061.png)

![N-(4-ethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2732062.png)